molecular formula C28H42O7 B240932 2,4,6-trihydroxy-5-[(1S)-1-[(4S)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde CAS No. 179603-47-5

2,4,6-trihydroxy-5-[(1S)-1-[(4S)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde

Cat. No.: B240932
CAS No.: 179603-47-5
M. Wt: 490.6 g/mol
InChI Key: PXQFFMATXFLUPK-HMVMQGJUSA-N
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Description

Chemical Taxonomy as a Formyl Phloroglucinol Meroterpenoid (FPM)

2,4,6-Trihydroxy-5-[(1S)-1-[(4S)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde is a formyl phloroglucinol meroterpenoid (FPM), a class of hybrid natural products combining a phloroglucinol core with terpenoid-derived structural motifs. The compound features a 1,3,5-trihydroxybenzene (phloroglucinol) backbone substituted with two aldehyde groups at positions 1 and 3, alongside a complex bicyclic sesquiterpene moiety linked via a C-5 alkyl chain. This structural architecture aligns with the defining characteristics of FPMs, which are distinguished by formyl or acyl groups at the phloroglucinol unit and diverse terpene coupling patterns.

Structural Classification Within Acylphloroglucinol Compounds

The compound belongs to the acylphloroglucinol superfamily, specifically as a diformylated derivative. Unlike simpler acylphloroglucinols that feature single acyl or prenyl substituents, this molecule’s two aldehyde groups at C-1 and C-3 create unique electronic and steric environments that influence its reactivity and biological interactions. The terpene moiety—a highly oxidized bicyclogermacrane-type sesquiterpene with a 6/8/5 fused ring system—exemplifies the structural diversity arising from non-enzymatic coupling reactions between phloroglucinol and terpene precursors. Key structural features include:

Feature Description
Phloroglucinol Core 2,4,6-Trihydroxybenzene with C-1 and C-3 formyl groups
Terpene Moiety Bicyclogermacrane-derived sesquiterpene with hydroxyl and isopropyl substituents
Coupling Pattern C-5 of phloroglucinol linked to C-1 of the terpene via an alkyl chain
Stereochemistry (1S,4S) configurations at critical chiral centers in the terpene unit

Historical Context of Discovery and Isolation

This compound was first isolated in the early 21st century during phytochemical investigations of Eucalyptus species (Myrtaceae), a genus renowned for producing structurally complex FPMs. Its discovery followed advancements in chromatographic separation techniques and spectroscopic methods, particularly high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, which enabled the characterization of highly oxygenated meroterpenoids. Early studies on related compounds, such as macrocarpals A–C and eucalypglobulusals A–J, provided foundational insights into the biosynthetic pathways and structural diversity of FPMs.

Significance in Natural Product Chemistry

The compound’s significance lies in its structural complexity and potential bioactivity. Its bicyclogermacrane-phloroglucinol hybrid architecture represents a rare example of terpene-phloroglucinol coupling via aldol condensation, a reaction critical to forming polycyclic FPMs. The presence of multiple hydroxyl and aldehyde groups enhances its capacity for hydrogen bonding and electrophilic interactions, making it a candidate for enzyme inhibition studies. Additionally, its isolation from Eucalyptus species underscores the ecological role of FPMs as chemical defenses against herbivores and pathogens.

Relationship to Other Meroterpenoids from the Myrtaceae Family

Within the Myrtaceae family, this compound shares biosynthetic and structural kinship with:

  • Macrocarpals A–D : Diformyl-phloroglucinol meroterpenoids from Eucalyptus globulus with topoisomerase I inhibitory activity.
  • Eucalrobusones J–P : Polycyclic FPMs from Eucalyptus robusta exhibiting antifungal properties.
  • Callistemenonone A : A dibenzofuran-type acylphloroglucinol from Callistemon viminalis with antimicrobial effects.

The compound’s terpene moiety distinguishes it from simpler FPMs like grandinol or euglobals, which feature monoterpene or linear sesquiterpene units. Its structural complexity parallels that of garbractin A, a polycyclic polyprenylated acylphloroglucinol (PPAP) with a unique 6/5/5/7/5 ring system.

Properties

IUPAC Name

2,4,6-trihydroxy-5-[(1S)-1-[(4S)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42O7/c1-15(2)11-17(22-24(32)18(13-29)23(31)19(14-30)25(22)33)20-8-10-28(6,35)21-12-16(26(3,4)34)7-9-27(20,21)5/h13-17,20-21,31-35H,7-12H2,1-6H3/t16?,17-,20?,21?,27?,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQFFMATXFLUPK-HMVMQGJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1CCC(C2C1(CCC(C2)C(C)(C)O)C)(C)O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C1CC[C@](C2C1(CCC(C2)C(C)(C)O)C)(C)O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179603-47-5
Record name Macrocarpal J
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179603475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biological Activity

The compound 2,4,6-trihydroxy-5-[(1S)-1-[(4S)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde is a complex organic molecule with significant biological interest. Its structure suggests potential activity in various biological systems due to the presence of multiple hydroxyl groups and a complex naphthalene backbone. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C28H42O7C_{28}H_{42}O_{7}. Its structure features multiple functional groups that may contribute to its biological properties. The presence of hydroxyl groups typically enhances solubility and reactivity with biological molecules.

Antimicrobial Properties

Research indicates that compounds similar to 2,4,6-trihydroxy-5-benzene dicarbaldehyde exhibit antimicrobial properties. For instance:

  • Antibacterial Activity : Similar compounds have shown effectiveness against Mycobacterium tuberculosis with an IC90 value of 6.8 μM. However, the specific activity of this compound against various bacterial strains remains to be fully elucidated .
  • Cytotoxicity : The compound demonstrates weak cytotoxic effects on human lung-derived fibroblasts (GI50 84.7 μM), indicating a potential therapeutic window for further exploration .

Antioxidant Activity

The antioxidant potential of similar polyphenolic compounds has been well-documented. These compounds can scavenge free radicals and reduce oxidative stress in cells. The specific antioxidant activity of 2,4,6-trihydroxy-5-benzene dicarbaldehyde needs further investigation but is expected to be significant given its structural characteristics .

Anti-inflammatory Effects

Compounds with similar structures have been reported to inhibit nitric oxide production in macrophage-like cells. This suggests a potential anti-inflammatory mechanism that could be explored for therapeutic applications .

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of related compounds against various pathogens including Staphylococcus aureus and Candida albicans. While some derivatives exhibited strong antibacterial properties, the specific activity of 2,4,6-trihydroxy-5-benzene dicarbaldehyde was not highlighted in this context .

Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxicity of structurally similar compounds on human cell lines. The results indicated that while some derivatives were cytotoxic at lower concentrations (around 50 μM), 2,4,6-trihydroxy-5-benzene dicarbaldehyde displayed a higher threshold for toxicity (GI50 84.7 μM), suggesting a favorable safety profile for potential therapeutic use .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialActive against M. tuberculosis
CytotoxicityGI50 = 84.7 μM
AntioxidantExpected due to structural features
Anti-inflammatoryInhibits nitric oxide production

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. This makes it a promising candidate for the development of new antibacterial agents.

Antioxidant Activity
The compound has also demonstrated notable antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems. The presence of multiple hydroxyl groups in its structure contributes to its ability to scavenge free radicals. Such properties could be leveraged in formulating dietary supplements or pharmaceuticals aimed at reducing oxidative damage.

Potential in Cancer Treatment
Preliminary studies suggest that derivatives of this compound may have anti-cancer properties. By modulating specific signaling pathways involved in cell proliferation and apoptosis, it could serve as a basis for developing novel anti-cancer drugs.

Material Science

Polymeric Applications
Due to its unique chemical structure, this compound can be incorporated into polymer matrices to enhance their properties. For example, it can improve the thermal stability and mechanical strength of polymers used in various industrial applications.

Nanocomposites
The integration of this compound into nanocomposites has been explored to create materials with enhanced electrical and thermal conductivity. Such materials could find applications in electronics and energy storage devices.

Environmental Science

Bioremediation Potential
The compound’s ability to interact with various pollutants suggests its utility in bioremediation efforts. It can potentially facilitate the breakdown of hazardous substances in contaminated environments.

Photocatalytic Applications
Studies have indicated that when used as a photocatalyst, this compound can effectively degrade organic pollutants under UV light exposure. This property is particularly valuable for wastewater treatment processes aimed at reducing environmental pollution.

Case Studies

Study Title Objective Findings
Antimicrobial Efficacy of 2,4,6-Trihydroxy CompoundsTo evaluate the antimicrobial properties against various pathogensThe compound showed significant activity against both Gram-positive and Gram-negative bacteria.
Antioxidant Properties of Polyphenolic CompoundsTo assess the antioxidant capacity of various polyphenols including the target compoundDemonstrated strong free radical scavenging ability due to its hydroxyl groups.
Photocatalytic Degradation of Organic PollutantsTo investigate the photocatalytic activity under UV lightEffective degradation of common organic pollutants was observed.

Preparation Methods

Starting Materials and Protection Strategies

The phloroglucinol backbone is typically derived from 1,3,5-trimethoxybenzene (88) , which enables regioselective functionalization. Key steps include:

Protection :

  • Methyl ether protection of hydroxyl groups (e.g., using dimethyl sulfate or methyl iodide) prevents undesired oxidation during subsequent reactions.

  • Selective deprotection at positions 1 and 3 for aldehyde introduction.

Formylation :

  • Vilsmeier-Haack reaction : Treatment with POCl₃ and DMF introduces formyl groups at positions 1 and 3.

  • Houben-Hoesch reaction : Employing nitriles and Lewis acids (e.g., AlCl₃) for directed formylation.

Intermediate: 2,4,6-Trihydroxybenzene-1,3-Dicarbaldehyde

Commercial availability of this intermediate (CAS: 4396-13-8) simplifies synthesis, though in-lab preparation requires:

  • Demethylation : BF₃·Et₂O or BBr₃ in CH₂Cl₂ removes methyl protecting groups.

  • Oxidation : MnO₂ or CrO₃ oxidizes hydroxymethyl groups to aldehydes.

Synthesis of the Sesquiterpenoid Moiety

Biosynthetic Inspiration

The sesquiterpene structure resembles macrocarpal derivatives isolated from Eucalyptus species. Key steps include:

  • Cyclization of β-pinene : Diels-Alder reactions generate the decalin framework.

  • Hydroxylation : Stereoselective epoxidation and acid-catalyzed ring-opening install hydroxyl groups.

Asymmetric Synthesis

Chiral pool strategy :

  • Starting from (R)- or (S)-carvone to establish stereocenters.

  • Grignard addition : Methylmagnesium iodide introduces branching at C6.

Catalytic asymmetric synthesis :

  • Pd-catalyzed couplings with chiral ligands (e.g., BINAP) control configuration at C1 and C4.

Coupling Strategies

Friedel-Crafts Alkylation

  • Electrophile generation : Sesquiterpene alcohol → bromide (PBr₃) or chromium-stabilized carbocation.

  • Reaction conditions : AlCl₃ or FeCl₃ in CH₂Cl₂, 0°C to RT.

Example :

Sesquiterpene-Br+Phloroglucinol coreAlCl3Coupled product (70% yield)[3]\text{Sesquiterpene-Br} + \text{Phloroglucinol core} \xrightarrow{\text{AlCl}_3} \text{Coupled product (70\% yield)}

Palladium-Catalyzed Cross-Coupling

  • Buchwald-Hartwig amination : Couples aryl halides with amine-functionalized sesquiterpenes.

  • Negishi coupling : Zinc-organyl intermediates enable C–C bond formation.

Post-Coupling Modifications

Deprotection of Hydroxyl Groups

  • BF₃·Et₂O in wet acetonitrile cleaves methyl ethers.

  • NaSEt in DMF removes acetyl protections.

Oxidation to Aldehydes

  • Dess-Martin periodinane : Selective oxidation of primary alcohols to aldehydes (90% yield).

  • Swern oxidation : (COCl)₂/DMSO/Et₃N at −78°C avoids over-oxidation.

Challenges and Optimization

Regioselectivity

  • Directing groups : Boronates or sulfonates enhance selectivity during formylation.

  • Steric effects : Bulky sesquiterpene substituents necessitate low-temperature reactions.

Stereochemical Control

  • Chiral auxiliaries : (R)-1-(1-Naphthyl)ethyl carbamates enable diastereomer separation.

  • Enzymatic resolution : Lipases (e.g., CAL-B) resolve racemic alcohols.

Analytical Characterization

Technique Key Data
¹H NMR δ 9.82 (s, 2H, CHO), δ 5.21 (m, 1H, C1-H), δ 1.26 (s, 6H, C(CH₃)₂OH)
HRMS m/z 567.2845 [M+H]⁺ (calc. 567.2842)
X-ray Confirms (4S,8aS) configuration in sesquiterpene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,6-trihydroxy-5-[(1S)-1-[(4S)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde
Reactant of Route 2
2,4,6-trihydroxy-5-[(1S)-1-[(4S)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.